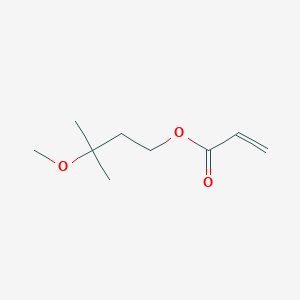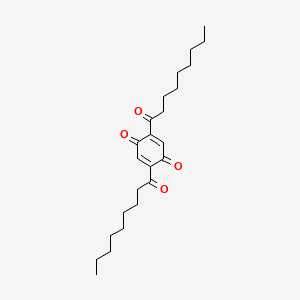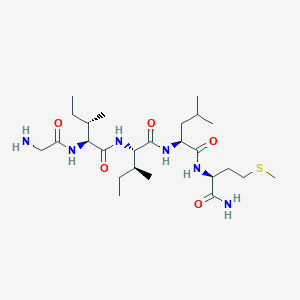
1-Bromo-1,1,2-trifluoro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,1,2-trifluoro-2-methylpropane is an organic compound with the molecular formula C4H6BrF3. It is a brominated derivative of trifluoromethylpropane, characterized by the presence of bromine and trifluoromethyl groups. This compound is of interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2-trifluoro-2-methylpropane can be synthesized through the bromination of 1,1,2-trifluoro-2-methylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,1,2-trifluoro-2-methylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used in non-polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Bromo-1,1,2-trifluoro-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2-trifluoro-2-methylpropane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating substitution and elimination reactions. The trifluoromethyl group influences the compound’s reactivity by stabilizing intermediates and transition states through inductive and hyperconjugative effects .
Comparison with Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
2-Bromo-1,1,1-trifluoro-2-methylpropane: Another brominated trifluoromethyl compound with slightly different properties and reactivity.
1-Bromo-1,1,1-trifluoro-2-propanol: Contains a hydroxyl group, making it more reactive in certain types of reactions.
Uniqueness: 1-Bromo-1,1,2-trifluoro-2-methylpropane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it valuable in various applications where selective reactivity and stability are required .
Properties
CAS No. |
140451-79-2 |
|---|---|
Molecular Formula |
C4H6BrF3 |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
1-bromo-1,1,2-trifluoro-2-methylpropane |
InChI |
InChI=1S/C4H6BrF3/c1-3(2,6)4(5,7)8/h1-2H3 |
InChI Key |
OMPBXUMQETUVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)


![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)



